N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUQGCVAOANCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrroloquinoline framework and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O4S. It has a molecular weight of 360.43 g/mol and exhibits several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 g/mol |
| Purity | ≥ 95% |
Antiviral Activity
Research indicates that compounds with similar structures to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have shown antiviral properties. For example, pyrroloquinoline derivatives have been investigated for their efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies suggest that these compounds can inhibit viral replication and reduce cytopathic effects in infected cell lines .
Antibacterial Activity
The sulfonamide moiety in the compound is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial folate synthesis. Compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have been tested against various bacterial strains with promising results . The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase.
Antimalarial Activity
Pyrroloquinoline derivatives have also been noted for antimalarial activity. The structural features of these compounds allow them to interfere with the metabolic processes of the malaria parasite. In vitro studies have demonstrated that certain pyrroloquinolines exhibit significant activity against Plasmodium falciparum .
Synthesis and Biological Evaluation
A study conducted on related pyrrolo[3,2,1]quinoline compounds involved a six-step synthesis process that yielded derivatives with notable biological activities. The synthesized compounds were evaluated for their antiviral and antibacterial activities using various assays .
Comparative Analysis of Biological Activities
A comparative analysis of various pyrrolo[3,2]quinolines shows that modifications to the core structure can enhance biological efficacy. For instance:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Trigonoine B | Anti-HBV | 12.5 |
| Marinoquinolines | Antibacterial | 15.0 |
| Target Compound | Antiviral | TBD |
Comparison with Similar Compounds
Key differences :
The 2,5-dimethylfuran-3-yl)methyl group in the target compound introduces steric bulk and electron-rich aromaticity compared to the 4-phenoxyphenyl group in . This substitution likely increases lipophilicity (logP) and may influence metabolic stability due to furan’s susceptibility to oxidative degradation.
Q & A
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Approach :
- Variation 1 : Replace dimethylfuran with other heterocycles (e.g., thiophene) to modulate lipophilicity (clogP calculated via ChemAxon) .
- Variation 2 : Modify the sulfonamide substituent (e.g., trifluoromethyl) to enhance metabolic stability .
- Data Analysis : Plot IC vs. substituent electronic parameters (Hammett σ) to identify key SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
